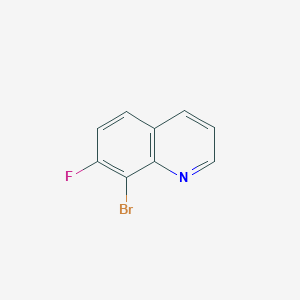

8-Bromo-7-fluoroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-7-fluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-8-7(11)4-3-6-2-1-5-12-9(6)8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZVXGUTJUGURY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)F)Br)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis pathways for 8-Bromo-7-fluoroquinoline

An In-depth Technical Guide to the Synthesis of 8-Bromo-7-fluoroquinoline

Introduction

This compound is a halogenated heterocyclic compound of significant interest to the medicinal chemistry community. As a functionalized quinoline scaffold, it serves as a crucial building block in the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. The quinoline core is a well-established pharmacophore found in numerous FDA-approved drugs, and its derivatives are widely explored for their antibacterial, anticancer, and anti-inflammatory properties.[1][2] The specific substitution pattern of 8-bromo and 7-fluoro offers unique electronic and steric properties, providing medicinal chemists with valuable handles for molecular modification and structure-activity relationship (SAR) studies. For instance, the fluorine atom at C-7 is a common feature in the potent fluoroquinolone class of antibiotics, where it plays a key role in binding to the bacterial DNA gyrase enzyme.[3]

This technical guide provides a comprehensive overview of the principal synthetic pathways for this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying strategic and mechanistic rationale. We will explore established methodologies, present detailed experimental protocols, and offer a comparative analysis to aid in the selection of the most suitable synthetic route for a given application.

Strategic Analysis: A Retrosynthetic Approach

Before delving into forward synthesis, a retrosynthetic analysis is essential for identifying key bond disconnections and strategic precursors. The core of the target molecule is the quinoline bicyclic system. The most logical disconnections break the bonds formed during the ring-closing reaction, leading back to a substituted aniline precursor. This central intermediate is 2-bromo-3-fluoroaniline , a readily accessible starting material that serves as the foundation for the primary synthetic strategies.

Caption: Retrosynthetic analysis of this compound.

Pathway 1: The Skraup Synthesis

The Skraup synthesis is a classic, powerful, and often direct method for constructing the quinoline ring system. It involves the reaction of an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent. The reaction proceeds through the in-situ formation of acrolein from the dehydration of glycerol, followed by a sequence of Michael addition, cyclization, and oxidation to yield the aromatic quinoline ring.

This pathway offers the most direct route from the key aniline precursor to the final product. While the conditions are harsh, its efficiency in a single pot makes it an attractive option. A procedure analogous to the synthesis of 8-bromo-5,6,7-trimethylquinoline provides a reliable template.[4]

Caption: Workflow for the Skraup synthesis pathway.

Experimental Protocol: Skraup Synthesis

-

Materials: 2-Bromo-3-fluoroaniline, Glycerol, Arsenic(V) oxide (or other suitable oxidant like nitrobenzene), Concentrated Sulfuric Acid.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add glycerol (4 equivalents) and arsenic(V) oxide (0.75 equivalents) to 2-bromo-3-fluoroaniline (1 equivalent).

-

Begin stirring the mixture and gently heat to approximately 100°C.

-

Slowly and cautiously add concentrated sulfuric acid (approximately 60% w/w of the glycerol) dropwise to the heated mixture. The reaction is highly exothermic and requires careful control.

-

After the addition is complete, increase the temperature to 130-140°C and maintain the reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully dilute it with a large volume of cold water.

-

Neutralize the acidic solution by the slow addition of a base, such as aqueous ammonia or sodium carbonate, until the pH is approximately 7-8. This should be done in an ice bath to control the heat generated.

-

The crude product often precipitates as a solid. Filter the solid, wash it thoroughly with water, and dry it in the air or a vacuum oven.[4]

-

Purify the crude product by column chromatography over silica gel or alumina, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.[5]

-

Pathway 2: The Gould-Jacobs Reaction

The Gould-Jacobs reaction provides a more controlled, multi-step approach to quinoline synthesis. This method is particularly valuable for preparing 4-hydroxyquinolines, which are versatile intermediates. The pathway begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature thermal cyclization.

This approach avoids the harsh, strongly oxidizing conditions of the Skraup synthesis and yields an intermediate that can be further functionalized. The synthesis of related fluoroquinolones frequently employs this foundational reaction sequence.[6][7]

Caption: Multi-step Gould-Jacobs pathway and subsequent modifications.

Experimental Protocol: Gould-Jacobs Reaction

-

Step 1: Synthesis of Diethyl 2-((2-bromo-3-fluorophenyl)amino)methylenemalonate

-

Combine 2-bromo-3-fluoroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents) in a round-bottom flask.[7]

-

Heat the mixture with stirring at 100-120°C for 2-3 hours. The reaction can often be performed neat (without solvent).

-

Monitor the reaction by TLC. Upon completion, the excess EMME and ethanol byproduct can be removed under reduced pressure. The resulting crude intermediate is often a viscous oil or solid and can be used in the next step without further purification.

-

-

Step 2: Synthesis of 8-Bromo-7-fluoro-4-hydroxyquinoline

-

The crude anilinomethylenemalonate intermediate from Step 1 is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.

-

Heat the mixture to a high temperature (typically 240-260°C) with stirring for 30-60 minutes.

-

Cool the reaction mixture, which will cause the product to precipitate.

-

Dilute the cooled mixture with a hydrocarbon solvent like hexane or toluene to facilitate filtration.

-

Collect the solid product by filtration, wash with the hydrocarbon solvent, and dry to yield 8-bromo-7-fluoro-4-hydroxyquinoline.

-

-

Step 3 & 4: Conversion to this compound

-

(Chlorination) Reflux the 8-bromo-7-fluoro-4-hydroxyquinoline from Step 2 in an excess of phosphorus oxychloride (POCl₃) for 2-4 hours to produce 8-bromo-7-fluoro-4-chloroquinoline.[8]

-

(Dechlorination) The resulting 4-chloro derivative can be reduced to the target compound via catalytic hydrogenation. Dissolve the compound in a suitable solvent (e.g., ethanol with a base like triethylamine) and hydrogenate over a palladium on carbon (Pd/C) catalyst.

-

Comparative Analysis of Synthesis Pathways

The choice between the Skraup and Gould-Jacobs pathways depends on several factors, including available equipment, scale, and the need for intermediate products for diversification.

| Feature | Skraup Synthesis | Gould-Jacobs Reaction |

| Number of Steps | Typically one pot | 2-4 steps |

| Reaction Conditions | Harsh: Strong acid, high temp, strong oxidant | Moderate to high temp, no strong oxidant |

| Starting Materials | Aniline, Glycerol, Oxidant, H₂SO₄ | Aniline, EMME, High-boiling solvent |

| Scalability | Can be challenging due to exothermic nature | More readily scalable and controlled |

| Key Advantages | Atom economical, direct route | Milder conditions, yields versatile 4-hydroxy intermediate |

| Key Disadvantages | Harsh conditions, potential for charring/side products | Multiple steps, requires high-boiling solvents |

Conclusion

The synthesis of this compound can be effectively achieved through at least two robust and well-documented chemical strategies. The Skraup synthesis offers a direct and atom-economical route, ideal for situations where a rapid, one-pot conversion is desired and the harsh reaction conditions can be safely managed. In contrast, the Gould-Jacobs reaction provides a more controlled, stepwise approach. While it involves more steps, it avoids strongly acidic and oxidizing conditions and generates the valuable 8-bromo-7-fluoro-4-hydroxyquinoline intermediate, which opens the door to a wide array of subsequent chemical modifications at the 4-position. The selection of the optimal pathway should be guided by the specific objectives of the research program, considering factors such as required purity, scalability, and the potential for creating a library of related analogues.

References

- 1. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ptfarm.pl [ptfarm.pl]

- 4. prepchem.com [prepchem.com]

- 5. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 8-Bromo-7-fluoroquinoline

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 8-Bromo-7-fluoroquinoline, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. In the absence of extensive published experimental data for this specific molecule, this document leverages established principles of spectroscopic analysis, data from analogous structures, and predictive models to offer a detailed characterization. We will delve into the anticipated features in Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide furnishes detailed, field-proven protocols for the acquisition and interpretation of this critical data, empowering researchers to confidently identify and characterize this compound in a laboratory setting.

Introduction: The Significance of this compound

The quinoline ring system is a foundational structural motif in a vast array of pharmaceuticals and biologically active compounds. The introduction of halogen substituents, such as bromine and fluorine, can profoundly influence the physicochemical and pharmacological properties of these molecules. Specifically, the incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while a bromine atom can provide a handle for further synthetic transformations through cross-coupling reactions. This compound, therefore, represents a valuable building block for the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and quality control during synthesis and application.

Molecular Structure and Predicted Spectroscopic Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H, ¹³C, and ¹⁹F NMR data for this compound are presented below. These predictions are based on established chemical shift ranges and coupling constants for substituted quinolines. It is important to note that the choice of deuterated solvent can influence the exact chemical shifts.[1][2][3][4][5]

The ¹H NMR spectrum is expected to show five distinct signals in the aromatic region.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-2 | 8.8 - 9.0 | dd | J = 4.5, 1.5 |

| H-3 | 7.4 - 7.6 | dd | J = 8.5, 4.5 |

| H-4 | 8.1 - 8.3 | dd | J = 8.5, 1.5 |

| H-5 | 7.7 - 7.9 | d | J = 9.0 |

| H-6 | 7.5 - 7.7 | t | J = 9.0, 9.0 |

-

H-2, H-3, and H-4: These protons on the pyridine ring will exhibit characteristic doublet of doublets (dd) splitting patterns due to coupling with their neighbors.

-

H-5 and H-6: These protons on the benzene ring will show coupling to each other and to the fluorine atom at C-7. The H-6 proton is expected to appear as a triplet due to coupling with H-5 and the fluorine atom.

The proton-decoupled ¹³C NMR spectrum is predicted to display nine signals for the nine carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-2 | 150 - 152 | s |

| C-3 | 121 - 123 | s |

| C-4 | 136 - 138 | s |

| C-4a | 128 - 130 | s |

| C-5 | 128 - 130 | d |

| C-6 | 118 - 120 | d |

| C-7 | 155 - 158 (¹JCF ≈ 250 Hz) | d |

| C-8 | 110 - 112 | s |

| C-8a | 147 - 149 | s |

-

C-7: The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF).

-

C-5 and C-6: These carbons will show smaller two- and three-bond couplings to the fluorine atom, respectively.

¹⁹F NMR is a highly sensitive technique for the characterization of fluorine-containing compounds.[6][7]

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| F-7 | -110 to -130 | m |

The chemical shift of the fluorine atom is referenced to CFCl₃. The multiplicity will be complex due to coupling with H-6 and potentially H-5.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. The predicted characteristic absorption bands for this compound are summarized below, based on typical values for substituted quinolines.[8][9][10][11]

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak |

| 1620 - 1580 | C=C and C=N stretching | Medium to Strong |

| 1500 - 1400 | Aromatic ring skeletal vibrations | Medium to Strong |

| 1250 - 1150 | C-F stretch | Strong |

| 900 - 650 | C-H out-of-plane bending | Strong |

| 600 - 500 | C-Br stretch | Medium to Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique.[12][13][14][15][16]

| m/z (predicted) | Ion | Notes |

| 226/228 | [M+H]⁺ | Isotopic pattern due to ⁷⁹Br and ⁸¹Br (approx. 1:1 ratio) |

| 206/208 | [M+H - HF]⁺ | Loss of hydrogen fluoride |

| 147 | [M+H - Br]⁺ | Loss of a bromine radical |

| 127 | [M+H - Br - HF]⁺ | Subsequent loss of HF |

The fragmentation of quinolines often involves the loss of small neutral molecules or radicals from the parent ion.[17][18][19][20] The presence of the bromine isotope pattern is a key diagnostic feature.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following detailed protocols are recommended.

Synthesis of this compound (Proposed Route)

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of substituted quinolines.[21][22][23][24]

Caption: Proposed synthetic pathway for this compound.

NMR Data Acquisition

The following is a standard operating procedure for acquiring NMR spectra.[25][26][27][28][29]

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., 'zg30').

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

-

Use a proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Acquire a larger number of scans due to the lower natural abundance of ¹³C (e.g., 1024 scans or more).

-

Process the data similarly to the ¹H NMR spectrum.

-

-

¹⁹F NMR Acquisition:

-

Tune the probe to the ¹⁹F frequency.

-

Set the spectral width to an appropriate range (e.g., -100 to -150 ppm).

-

Use a standard pulse sequence without proton decoupling to observe H-F couplings.

-

Acquire a sufficient number of scans (typically 64 or 128).

-

Process the data as described above.

-

IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid and liquid samples.[30][31][32][33][34]

-

Instrument Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

-

Background Spectrum:

-

Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Lower the pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber.

-

Label the significant peaks in the spectrum.

-

Mass Spectrometry Data Acquisition (ESI-MS)

Electrospray ionization is a soft ionization technique suitable for analyzing polar and thermally labile compounds.[12][13][14][15][16]

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent system (e.g., methanol or acetonitrile with 0.1% formic acid). The acid helps in the protonation of the analyte.

-

-

Instrument Setup:

-

Set the mass spectrometer to positive ion detection mode.

-

Optimize the ESI source parameters, including capillary voltage, nebulizing gas flow, and drying gas temperature and flow rate.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

To obtain fragmentation data (MS/MS), select the protonated molecular ion ([M+H]⁺) as the precursor ion and apply collision-induced dissociation (CID).

-

Data Interpretation and Structural Confirmation

The definitive structural confirmation of this compound relies on the synergistic interpretation of all acquired spectroscopic data.

Caption: Workflow for the structural confirmation of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By combining theoretical predictions with established experimental protocols, researchers are well-equipped to synthesize, identify, and utilize this important chemical entity. The detailed methodologies for NMR, IR, and MS analysis serve as a robust framework for obtaining high-quality data, which is essential for advancing research and development in fields that rely on novel quinoline-based compounds.

References

- 1. tandfonline.com [tandfonline.com]

- 2. reddit.com [reddit.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. thieme-connect.de [thieme-connect.de]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 13. researchgate.net [researchgate.net]

- 14. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 16. phys.libretexts.org [phys.libretexts.org]

- 17. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 20. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 23. 7-Bromoquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]

- 24. researchgate.net [researchgate.net]

- 25. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 26. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 27. selar.com [selar.com]

- 28. commons.ggc.edu [commons.ggc.edu]

- 29. NMR Basic Operation - Bruker NMR Spectrometer [uwyo.edu]

- 30. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | アジレント [agilent.com]

- 31. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 32. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 33. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 34. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of Substituted Bromo-Fluoroquinolones for Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the critical physicochemical properties of substituted bromo-fluoroquinolones, a class of molecules with significant potential in drug development, particularly as antibacterial and anticancer agents. For researchers, scientists, and drug development professionals, a deep understanding of properties such as lipophilicity (LogP/LogD), ionization constant (pKa), and aqueous solubility is paramount for optimizing drug candidates. These parameters profoundly influence a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its target engagement. This guide delves into the structure-property relationships (SPR) of bromo-fluoroquinolones, offering insights into how substitutions on the quinolone core modulate these essential characteristics. Furthermore, it provides detailed, field-proven experimental protocols for the accurate determination of these properties, empowering research teams to generate reliable data for informed decision-making in the drug discovery and development pipeline.

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery

The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, with a significant number of promising molecules failing due to suboptimal pharmacokinetic and pharmacodynamic profiles. At the heart of these challenges lie the fundamental physicochemical properties of the molecule. For substituted bromo-fluoroquinolones, a nuanced understanding of how structural modifications impact these properties is not merely academic but a critical determinant of therapeutic success.

The core fluoroquinolone scaffold is an amphoteric structure, typically possessing both a carboxylic acid group (acidic) and a nitrogen-containing heterocycle at the C-7 position (basic). This duality means their ionization state, and consequently their solubility and lipophilicity, are highly dependent on pH. The introduction of a bromine atom, along with other substituents, adds further layers of complexity and opportunity for fine-tuning these properties.

This guide will systematically dissect the key physicochemical parameters, their interplay, and the strategic implications for designing effective bromo-fluoroquinolone-based therapeutics.

Structure-Property Relationships (SPR) in Bromo-Fluoroquinolones

The substitution pattern on the bromo-fluoroquinolone core dictates its three-dimensional structure, electronic distribution, and intermolecular interactions, which in turn govern its physicochemical behavior.

The Influence of Bromine Substitution

The introduction of a bromine atom onto the fluoroquinolone scaffold can have several significant effects:

-

Increased Lipophilicity: As a halogen, bromine is more lipophilic than hydrogen, and its incorporation generally increases the overall lipophilicity (LogP) of the molecule. The position of the bromine atom is crucial; for instance, substitution at the C-8 position has been shown to enhance oral absorption.[1]

-

Modulation of Electronic Properties: Bromine is an electron-withdrawing group, which can influence the pKa of nearby ionizable groups through inductive effects. This can alter the charge distribution of the molecule at physiological pH, impacting solubility and target binding.

-

Enhanced Biological Activity: Strategic placement of a bromine atom, often at the C-8 position, has been linked to enhanced potency against resistant bacterial strains.[2] This is thought to be due to favorable interactions with the bacterial DNA gyrase or topoisomerase IV enzymes.

The Role of Other Key Substituents

While the bromine atom is a key modulator, the overall physicochemical profile is a composite of all substituents on the quinolone ring.[3][4]

-

N-1 Substituent: A cyclopropyl group at the N-1 position is a common feature in many potent fluoroquinolones and is known to enhance antibacterial activity.[5]

-

C-7 Substituent: The substituent at the C-7 position has a profound impact on potency, spectrum of activity, and pharmacokinetic properties.[1][6] Often a nitrogen-containing heterocycle like piperazine or pyrrolidine, modifications to this ring can significantly alter the molecule's basicity (pKa), solubility, and lipophilicity.

-

C-6 Fluorine: The fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class and is crucial for potent inhibition of DNA gyrase.[7]

The interplay between the bromine atom and these other substituents creates a complex chemical space for optimization. For instance, a highly lipophilic bromine substitution might need to be balanced with a more polar C-7 substituent to maintain adequate aqueous solubility.

Core Physicochemical Properties and Their Impact on Drug Development

A thorough characterization of the following physicochemical properties is essential for any bromo-fluoroquinolone drug development program.

Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical parameter that governs its ability to cross biological membranes.

-

LogP (Partition Coefficient): This is the ratio of the concentration of a neutral compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.

-

LogD (Distribution Coefficient): For ionizable compounds like fluoroquinolones, LogD is the more physiologically relevant parameter. It is the ratio of the sum of the concentrations of all forms (ionized and un-ionized) of the compound in the organic phase to the sum of the concentrations of all forms in the aqueous phase at a specific pH.

A balanced LogD is crucial. A value that is too low may result in poor membrane permeability and absorption, while a value that is too high can lead to poor aqueous solubility, high plasma protein binding, and increased metabolic clearance.

Ionization Constant (pKa)

The pKa is a measure of the acidity or basicity of an ionizable group in a molecule. For bromo-fluoroquinolones, there are typically at least two pKa values: one for the carboxylic acid group (pKa1, acidic) and one for the basic nitrogen on the C-7 substituent (pKa2, basic).[8]

The pKa values determine the extent of ionization at a given pH, which directly impacts:

-

Solubility: The ionized forms of a molecule are generally more water-soluble than the neutral form.

-

Absorption: The charge state of a drug affects its ability to pass through the lipid bilayers of the gastrointestinal tract and other cell membranes.

-

Target Binding: The ionization state can be critical for the specific interactions with the binding site of the target protein.

Aqueous Solubility

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature and pH. It is a critical factor for oral bioavailability, as a drug must first dissolve in the gastrointestinal fluids to be absorbed.[9]

-

Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, initially dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer. It is a useful early indicator of potential solubility issues.

-

Thermodynamic Solubility: This is the true equilibrium solubility of a solid compound in a given solvent and is a more accurate measure for later-stage drug development and formulation.

Low aqueous solubility can be a major hurdle in drug development, leading to poor absorption, variable bioavailability, and challenges in formulating intravenous dosage forms.

Quantitative Physicochemical Data of Substituted Bromo-Fluoroquinolones

While comprehensive experimental data for a wide range of substituted bromo-fluoroquinolones is not extensively available in a single source, the following table compiles representative data from the literature and chemical databases to illustrate the impact of substitution on physicochemical properties.

| Compound ID | R7-Substituent | Bromine Position | LogP (Calculated) | pKa1 (Carboxylic Acid, Estimated) | pKa2 (Basic Nitrogen, Estimated) | Aqueous Solubility (Predicted) |

| BFQ-1 | Piperazinyl | 7 | ~2.5 | ~5.5 - 6.0 | ~8.5 - 9.0 | Low |

| BFQ-2 | 3-Aminopyrrolidinyl | 7 | ~2.8 | ~5.5 - 6.0 | ~9.0 - 9.5 | Low |

| BFQ-3 | Morpholinyl | 7 | ~3.0 | ~5.5 - 6.0 | ~6.5 - 7.0 | Very Low |

| BFQ-4 | Piperazinyl | 8 | ~2.8 | ~5.5 - 6.0 | ~8.5 - 9.0 | Low |

| BFQ-5 | 3-Aminopyrrolidinyl | 8 | ~3.1 | ~5.5 - 6.0 | ~9.0 - 9.5 | Very Low |

Note: The values in this table are estimations based on available data and computational models and should be experimentally verified. The LogP values are for the neutral species. Aqueous solubility is a qualitative prediction based on the other parameters.

Experimental Protocols for Physicochemical Characterization

Accurate and reproducible experimental data is the cornerstone of successful drug development. The following sections provide detailed, step-by-step protocols for the determination of LogP, pKa, and kinetic solubility.

Determination of Lipophilicity (LogP/LogD) by the Shake-Flask Method

This classic "gold standard" method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.

Diagram of the Shake-Flask LogP/LogD Determination Workflow

Caption: Workflow for LogP/LogD determination using the shake-flask method.

Step-by-Step Protocol:

-

Preparation of Phases:

-

Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD determination).

-

In a large separatory funnel, mix equal volumes of n-octanol and the aqueous buffer. Shake vigorously for at least 24 hours to ensure mutual saturation. Allow the layers to separate completely.

-

-

Compound Preparation:

-

Prepare a stock solution of the bromo-fluoroquinolone derivative in a suitable solvent (e.g., DMSO or methanol).

-

-

Partitioning:

-

In a screw-cap vial, add a precise volume of the pre-saturated aqueous buffer and pre-saturated n-octanol (e.g., 2 mL of each).

-

Add a small aliquot of the compound stock solution, ensuring the final concentration is within the linear range of the analytical method and does not exceed the solubility limit in either phase.

-

-

Equilibration:

-

Cap the vial tightly and shake at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).

-

-

Phase Separation:

-

Centrifuge the vial at a moderate speed (e.g., 2000 rpm for 10-15 minutes) to ensure complete separation of the two phases.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume from both the upper (n-octanol) and lower (aqueous) phases.

-

Quantify the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

-

Calculation:

-

Calculate LogP or LogD using the following formula: LogP (or LogD) = log10 ([Compound]octanol / [Compound]aqueous)

-

Determination of pKa by UV-Vis Spectrophotometry

This method is applicable to compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Diagram of the Spectrophotometric pKa Determination Workflow

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Step-by-Step Protocol:

-

Preparation of Buffers:

-

Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12) with constant ionic strength.

-

-

Compound Preparation:

-

Prepare a stock solution of the bromo-fluoroquinolone derivative in a suitable solvent (e.g., methanol or water).

-

-

Spectral Measurement:

-

For each buffer solution, prepare a sample containing a fixed concentration of the compound.

-

Measure the UV-Vis absorbance spectrum (e.g., from 200 to 400 nm) for each sample.

-

-

Data Analysis:

-

Identify one or more wavelengths where the absorbance changes significantly with pH.

-

Plot the absorbance at the selected wavelength(s) against the pH of the buffer solutions.

-

The resulting plot should be a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which corresponds to half the maximum absorbance change.

-

Alternatively, specialized software can be used to fit the data to the appropriate equation (e.g., the Henderson-Hasselbalch equation) to determine the pKa value.

-

Determination of Kinetic Solubility

This high-throughput assay provides a rapid assessment of a compound's tendency to precipitate from a supersaturated solution.

Diagram of the Kinetic Solubility Assay Workflow

Caption: Workflow for kinetic solubility determination.

Step-by-Step Protocol:

-

Compound Preparation:

-

Prepare a high-concentration stock solution of the bromo-fluoroquinolone derivative in 100% DMSO (e.g., 10 mM).

-

-

Assay Plate Preparation:

-

In a 96-well microplate, add a small volume of the DMSO stock solution to each well (e.g., 2 µL).

-

-

Precipitation Induction:

-

Rapidly add a larger volume of aqueous buffer (e.g., PBS at pH 7.4) to each well (e.g., 198 µL) to achieve the desired final compound concentration and a low percentage of DMSO (e.g., 1%).

-

-

Equilibration:

-

Seal the plate and shake for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C).

-

-

Detection and Quantification:

-

Nephelometry/Turbidimetry: Measure the light scattering or absorbance of the suspension in each well using a plate reader. The amount of precipitate is proportional to the signal.

-

Filtration Method: Alternatively, filter the contents of each well through a filter plate to remove any precipitate. Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) by comparing to a calibration curve.

-

-

Data Analysis:

-

The kinetic solubility is the highest concentration at which no significant precipitation is observed (for nephelometry/turbidimetry) or the concentration measured in the filtrate.

-

Conclusion and Future Perspectives

The physicochemical properties of substituted bromo-fluoroquinolones are fundamental to their potential as therapeutic agents. A thorough understanding and experimental determination of lipophilicity, pKa, and solubility are indispensable for guiding the design and optimization of new drug candidates. The strategic introduction of bromine, in concert with other substitutions, offers a powerful tool to modulate these properties and enhance the ADMET and efficacy profiles of this important class of molecules. As research into bromo-fluoroquinolones continues, particularly in the context of overcoming antibiotic resistance and developing novel anticancer therapies, a continued focus on the systematic characterization of their physicochemical properties will be essential for translating promising compounds from the laboratory to the clinic.

References

- 1. mdpi.com [mdpi.com]

- 2. 8-Bromo-6-fluoroquinoline|CAS 22960-18-5|RUO [benchchem.com]

- 3. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. downloads.regulations.gov [downloads.regulations.gov]

A Technical Guide to the Synthesis and Derivatization of 8-Bromo-7-fluoroquinoline: A Scaffold for Novel Therapeutic Agents

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a "privileged scaffold." Within this class, halo-substituted quinolines offer versatile handles for synthetic elaboration, enabling the exploration of chemical space to optimize pharmacological properties. This guide provides an in-depth technical overview of 8-bromo-7-fluoroquinoline, a promising but underexplored core structure. We will detail a robust synthetic pathway to the core, explore key derivatization strategies via modern cross-coupling reactions, and discuss the therapeutic potential of the resulting novel derivatives for researchers in drug discovery and development.

Introduction: The Strategic Importance of the Quinoline Core

Quinoline, a bicyclic aromatic heterocycle, was first isolated from coal tar in 1834.[1] Since then, its derivatives have been found to possess a vast range of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The success of drugs like chloroquine, ciprofloxacin, and camptothecin underscores the therapeutic value of this structural motif.[1][3]

The introduction of halogen substituents onto the quinoline ring is a key strategy in medicinal chemistry. Halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity. Furthermore, they serve as crucial synthetic handles for introducing further complexity. The 8-bromo-7-fluoro substitution pattern is of particular interest:

-

Fluorine at C-7: The fluorine atom at the 7-position is a common feature in the potent fluoroquinolone class of antibiotics.[4][5] It is known to enhance antibacterial activity, likely by influencing interactions with bacterial DNA gyrase.[4]

-

Bromine at C-8: The bromine atom at the 8-position provides a versatile point for derivatization. As an aryl bromide, it is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents.[6][7][8] Substituents at the C-8 position have been shown to influence the activity and selectivity of quinoline-based compounds.[9]

This guide will provide the necessary technical details to empower researchers to synthesize and explore the chemical space around the this compound core, paving the way for the discovery of next-generation therapeutic agents.

Synthesis of the this compound Core

A robust and scalable synthesis of the core scaffold is the essential first step. While various classical methods for quinoline synthesis exist, such as the Skraup and Friedländer syntheses, the Gould-Jacobs reaction offers a reliable and versatile approach for constructing the 4-hydroxyquinoline precursor from an appropriately substituted aniline.[10][11]

Proposed Synthetic Pathway

The proposed synthesis starts from the commercially available 2-bromo-3-fluoroaniline and proceeds through a three-step sequence: Gould-Jacobs reaction, chlorination, and dehalogenation.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of 7-Bromo-8-fluoro-4-hydroxyquinoline (Step 1)

This protocol is based on the principles of the Gould-Jacobs reaction.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromo-3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Initial Condensation: Heat the mixture to 120-130 °C for 2 hours. Ethanol will be evolved during this condensation step.

-

Cyclization: Add Dowtherm A (high-boiling solvent mixture) to the reaction mixture to achieve a suitable concentration. Heat the mixture to 240-250 °C for 30-60 minutes. Monitor the reaction by TLC until the starting aniline is consumed.

-

Work-up: Cool the reaction mixture to below 100 °C and add hexane to precipitate the product. Filter the solid, wash with hexane, and then with diethyl ether to remove residual solvent and impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield 7-bromo-8-fluoro-4-hydroxyquinoline as a solid.

Causality: The Gould-Jacobs reaction is chosen for its reliability in forming the 4-hydroxyquinoline core. The two-stage heating process first allows for the formation of the anilinomethylenemalonate intermediate at a lower temperature, followed by a high-temperature thermal cyclization to form the quinoline ring.

Subsequent Steps

-

Chlorination (Step 2): The resulting 4-hydroxyquinoline can be converted to the more reactive 4-chloroquinoline intermediate by heating with a chlorinating agent such as phosphorus oxychloride (POCl₃). This step is crucial as the 4-chloro group is a better leaving group for the subsequent dechlorination.

-

Dechlorination (Step 3): The final target, this compound, is obtained via catalytic hydrogenation. The 4-chloro substituent is selectively removed using hydrogen gas and a palladium on carbon (Pd/C) catalyst in the presence of a base (e.g., sodium acetate) to neutralize the HCl formed. The C-Br bond is generally stable under these conditions.

Derivatization at the C-8 Position: Cross-Coupling Strategies

The C-8 bromine atom is the key to unlocking a vast chemical space of novel derivatives. Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation due to their high functional group tolerance and broad substrate scope.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound.[4][8] This allows for the introduction of various aryl and heteroaryl groups at the C-8 position, which can modulate the molecule's steric and electronic properties and introduce new binding motifs.

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like potassium carbonate (2.0-3.0 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon). Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.

-

Reaction: Heat the mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 8-aryl-7-fluoroquinoline derivative.

Trustworthiness: This protocol is self-validating. The progress can be monitored by the disappearance of the starting material (this compound) and the appearance of a new, less polar spot on the TLC plate. LC-MS analysis can confirm the mass of the desired product.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds between aryl halides and amines.[6][12][13] This reaction is invaluable for introducing a wide variety of primary and secondary amines at the C-8 position, providing access to derivatives with altered solubility, basicity, and hydrogen-bonding capabilities.

Caption: General scheme for the Buchwald-Hartwig amination.

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), a suitable phosphine ligand (e.g., XPhos, BINAP, 0.02-0.10 eq), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).

-

Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq).

-

Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.

-

Reaction: Seal the vessel and heat the mixture to 80-110 °C for 12-24 hours. Monitor the reaction by LC-MS.

-

Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel.

Expertise & Experience: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like XPhos or other biaryl phosphines are often required to promote the reductive elimination step and prevent side reactions, especially with challenging substrates.[6] The use of a strong, hindered base like NaOtBu is necessary to deprotonate the amine without competing as a nucleophile.[6]

Therapeutic Potential and Future Directions

Derivatives of this compound are poised to exhibit a wide range of biological activities, drawing from the established pharmacology of the broader quinoline and fluoroquinolone classes.

Potential Applications

-

Antibacterial Agents: Building on the fluoroquinolone legacy, novel C-8 derivatives could overcome existing resistance mechanisms. The introduction of new substituents may enhance cell penetration or inhibit efflux pumps, restoring activity against resistant bacterial strains.[5][9][14]

-

Anticancer Agents: Many quinoline derivatives function as topoisomerase inhibitors or kinase inhibitors.[15] By systematically varying the C-8 substituent, libraries can be screened against various cancer cell lines to identify new leads. Structure-activity relationship (SAR) studies have shown that substituents at positions 2, 3, 4, and 8 can significantly affect anticancer activity.[2]

-

Antiviral and Antiparasitic Agents: Quinolines are well-established antimalarial agents.[1] Furthermore, recent studies have highlighted the potential of fluoroquinolones as antiviral agents, including activity against SARS-CoV-2.[14] The C-8 position offers a prime location to optimize these activities.

Data Presentation: Representative Derivatives and Properties

The following table illustrates hypothetical derivatives that could be synthesized using the described methods, along with potential areas for biological evaluation.

| Derivative ID | C-8 Substituent (R) | Synthetic Method | Potential Application | Representative IC₅₀ (nM) |

| QD-01 | 4-Methoxyphenyl | Suzuki Coupling | Anticancer (Tyrosine Kinase) | 50 - 200 |

| QD-02 | 2-Pyridyl | Suzuki Coupling | Anticancer / Metal Chelator | 100 - 500 |

| QD-03 | Morpholino | Buchwald-Hartwig | Antibacterial (Gram-positive) | 250 - 1000 |

| QD-04 | N-Methylpiperazinyl | Buchwald-Hartwig | Antibacterial / CNS Agent | 80 - 400 |

| QD-05 | 3-Aminophenyl | Suzuki Coupling | Synthetic Intermediate | N/A |

Note: IC₅₀ values are representative and for illustrative purposes only.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and the bromine handle at the C-8 position provides a gateway to extensive derivatization via powerful cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols and strategies outlined in this guide are designed to provide researchers with a solid foundation to explore the rich medicinal chemistry of this promising molecular core. The systematic exploration of this scaffold is anticipated to yield novel compounds with significant potential in oncology, infectious diseases, and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Solubility and Stability of 8-Bromo-7-fluoroquinoline: A Comprehensive Guide to Core Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate process of drug discovery and chemical biology, the journey from a synthesized molecule to a viable research tool or therapeutic candidate is governed by its fundamental physicochemical properties. Among these, solubility and stability stand as critical gatekeepers, dictating a compound's behavior in experimental systems and its ultimate potential. This guide provides a detailed examination of 8-Bromo-7-fluoroquinoline, a halogenated quinoline scaffold of significant interest. We will move beyond mere data presentation to explore the causality behind experimental design, ensuring a robust and reproducible understanding of this compound's characteristics.

Part 1: The Solubility Profile of this compound

Solubility is not a monolithic property; it is a dynamic interplay between the compound's solid-state energy (crystal lattice) and its solvation energy in a given medium. For this compound, understanding its solubility is the first step in designing meaningful in vitro assays, developing formulation strategies, and interpreting structure-activity relationships (SAR). We must consider two distinct, yet complementary, types of solubility: kinetic and thermodynamic.

The "Why": Kinetic vs. Thermodynamic Solubility

-

Kinetic Solubility is a measure of how quickly a compound dissolves and at what concentration it begins to precipitate from a supersaturated solution, typically generated by diluting a high-concentration DMSO stock into an aqueous buffer.[1] This is a high-throughput assessment ideal for early-stage discovery, where hundreds of compounds are screened and a rapid " go/no-go " decision is needed.[2] It mimics the common practice of preparing compounds for biological screening.

-

Thermodynamic Solubility , often called equilibrium solubility, is the true saturation concentration of a compound in a solvent after it has reached equilibrium.[3] This is the "gold standard" measurement, determined by equilibrating an excess of the solid compound with the solvent over an extended period (e.g., 24-48 hours).[2] It is essential for late-stage lead optimization, pre-formulation, and biopharmaceutical classification (BCS).[4]

Experimental Workflow: A Dual Approach to Solubility

The following workflow illustrates a comprehensive strategy for characterizing the solubility of this compound.

Caption: Dual-pathway experimental workflow for solubility assessment.

Protocol: Thermodynamic Solubility by Shake-Flask Method

This protocol is designed to be a self-validating system for determining the equilibrium solubility of this compound.

Objective: To determine the maximum stable concentration of the compound in various solvents at equilibrium.

Materials:

-

This compound (solid powder)

-

Test Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Ethanol (EtOH), Methanol (MeOH), Phosphate-Buffered Saline (PBS, pH 7.4)

-

HPLC-grade Acetonitrile and Water

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated HPLC-UV system

Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to 1 mL of each test solvent in duplicate vials. The key is to ensure undissolved solid remains visible.[5]

-

Equilibration: Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25°C). Agitate for 24 hours. A 48-hour time point can be included to confirm that equilibrium has been reached.[2]

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully remove an aliquot of the clear supernatant. Crucially, do not disturb the solid pellet.

-

Dilution & Quantification: Create a calibration curve using a known concentration stock solution of this compound (prepared in a strong organic solvent like acetonitrile). Dilute the supernatant samples with the same solvent to fall within the linear range of the calibration curve.

-

Analysis: Analyze the calibration standards and diluted samples via a validated HPLC-UV method. Calculate the concentration in the original supernatant.[6]

Expected Solubility Profile

While experimental determination is essential, a molecule's structure allows for scientifically grounded predictions. The rigid, aromatic quinoline core combined with lipophilic bromine and fluorine substituents suggests poor aqueous solubility.

Table 1: Representative Solubility of this compound (Note: These values are illustrative based on the compound class and must be confirmed experimentally.)

| Solvent | Solvent Type | Expected Solubility (mg/mL) | Rationale for Use & Performance |

| DMSO | Polar Aprotic | >50 | Excellent solvent for creating high-concentration stock solutions due to its strong dipole moment.[7] |

| DMF | Polar Aprotic | >30 | A common alternative to DMSO for stock solutions. |

| Ethanol | Polar Protic | 1 - 5 | Limited utility for stock solutions; may be used in some formulations but risks precipitation upon aqueous dilution. |

| Methanol | Polar Protic | < 2 | Lower solubility than ethanol; generally not recommended for primary stock preparation. |

| PBS (pH 7.4) | Aqueous Buffer | <0.01 | Represents physiological conditions. The low expected solubility is typical for such heterocyclic structures and is a critical parameter for designing biological assays to avoid compound precipitation.[8] |

Part 2: Stability Assessment: Ensuring Compound Integrity

A compound that degrades during storage or experimentation yields unreliable and misleading results. A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from any degradants, impurities, or excipients.[9] For this compound, we must investigate its stability under conditions it is likely to encounter.

The "Why": Forced Degradation Studies

Forced degradation (or stress testing) is the cornerstone of a stability study.[9] By intentionally exposing the compound to harsh conditions (e.g., strong acid, base, oxidation, heat, and light), we achieve two goals:

-

Identify Degradation Pathways: We can understand the compound's potential liabilities.

-

Method Validation: We generate the likely degradation products, which are then used to prove that our analytical method (typically HPLC) can separate them from the parent compound. This ensures the method is "stability-indicating."[10]

Experimental Workflow: Stress Testing and Analysis

The following diagram outlines the logical flow for a forced degradation study.

References

- 1. charnwooddiscovery.com [charnwooddiscovery.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a High Throughput Equilibrium Solubility Assay Using Miniaturized Shake-Flask Method in Early Drug Discovery - OAK Open Access Archive [oak.novartis.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. enamine.net [enamine.net]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. chromatographyonline.com [chromatographyonline.com]

A Senior Application Scientist's Guide to the Quantum Chemical Characterization of 8-Bromo-7-fluoroquinoline

Authored For: Researchers, Medicinal Chemists, and Drug Development Professionals Preamble: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The strategic introduction of halogens, such as bromine and fluorine, can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity. 8-Bromo-7-fluoroquinoline represents a synthetically accessible and promising building block for novel drug candidates. Understanding its intrinsic electronic and structural characteristics is paramount to rationally designing next-generation therapeutics. This guide provides a comprehensive, field-proven protocol for the quantum chemical analysis of this compound using Density Functional Theory (DFT), moving beyond a simple recitation of steps to explain the critical reasoning behind each methodological choice.

Part 1: The Rationale for a Computational Approach

Before embarking on any synthesis or bioassay, an in silico characterization provides invaluable predictive insights. For this compound, quantum chemical calculations allow us to:

-

Determine the Most Stable 3D Conformation: Establish the ground-state geometry, including precise bond lengths, bond angles, and dihedral angles.

-

Map Electron Distribution: Visualize the molecular electrostatic potential (MEP) to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting intermolecular interactions and sites of metabolic attack.[2]

-

Quantify Chemical Reactivity: Analyze the Frontier Molecular Orbitals (HOMO and LUMO) to understand the molecule's susceptibility to oxidation, reduction, and its kinetic stability. The HOMO-LUMO energy gap is a critical descriptor of chemical reactivity.[3]

-

Predict Spectroscopic Signatures: Calculate vibrational frequencies (IR/Raman) to aid in the experimental characterization and confirmation of the synthesized compound.[4]

This computational pre-screening accelerates the drug discovery pipeline by prioritizing compounds with desirable electronic features and providing a foundational understanding of their chemical behavior.

Part 2: The Computational Workflow: A Validating System

The protocol described herein is designed as a self-validating workflow. Each step provides a checkpoint to ensure the integrity of the calculation before proceeding to the next, more computationally expensive, stage.

Caption: A validated workflow for quantum chemical calculations.

Part 3: Detailed Experimental Protocol

This section details the practical implementation of the workflow using the Gaussian 16 software suite, a widely adopted platform for quantum chemical calculations.[3] The principles, however, are transferable to other software packages like ORCA or Jaguar.

Theoretical Foundation: Selecting the Right Tools

-

Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost. We select it over less accurate semi-empirical methods or more expensive methods like Møller-Plesset perturbation theory.

-

Functional - B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen for its proven reliability in calculating the geometries and electronic properties of a vast range of organic molecules, including halogenated systems.[2][5]

-

Basis Set - 6-311++G(d,p): This choice is critical and deliberate.

-

6-311: A triple-zeta basis set, providing a more flexible and accurate description of electron orbitals than smaller double-zeta sets.

-

++G: Includes diffuse functions on both heavy atoms (+) and hydrogen (++). These are essential for accurately describing anions, lone pairs, and non-covalent interactions, which are critical in biological systems.

-

(d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p). These functions allow orbitals to change shape, which is crucial for describing chemical bonds accurately, especially in a conjugated system like quinoline.

-

Step-by-Step Implementation

Step 1: Building the Initial Molecular Structure

-

Use a molecular editor such as GaussView 6.0, Avogadro, or ChemDraw.

-

Draw the this compound molecule.

-

Perform an initial "clean-up" using a molecular mechanics force field (e.g., UFF) to generate a reasonable starting 3D geometry. This is not a quantum mechanical step but provides a sensible starting point, saving computational time.

-

Save the structure as a .xyz or .mol file.

Step 2: Geometry Optimization and Frequency Calculation The goal is to find the lowest energy arrangement of atoms on the potential energy surface.

-

Create the Gaussian Input File (.gjf or .com):

-

Deconstruction of the Input File:

-

%nprocshared=8: Allocates 8 CPU cores. Adjust based on your hardware.

-

%mem=16GB: Allocates 16 Gigabytes of RAM.

-

%chk=...: Creates a checkpoint file to save calculation progress and data.

-

#p: A directive for "printing" additional output.

-

B3LYP/6-311++G(d,p): Specifies the chosen level of theory (functional and basis set).

-

Opt: The keyword to perform a geometry optimization.

-

Freq: The keyword to perform a frequency calculation after the optimization completes. Causality: Running both in the same job ensures the frequencies are calculated for the fully optimized geometry.

-

0 1: Specifies the molecule's charge (0, neutral) and spin multiplicity (1, singlet).

-

-

Execution and Validation:

-

Run the calculation using Gaussian.

-

Upon completion, open the output file (.log or .out).

-

Validation Checkpoint: Search for the "Frequencies" section. A successful optimization to a true energy minimum will show zero imaginary frequencies . If one or more imaginary frequencies are present, the structure is a transition state, not a minimum, and requires further investigation.

-

Part 4: Data Interpretation and Visualization

Molecular Geometry

The optimized Cartesian coordinates from the output file represent the molecule's most stable structure in the gas phase. From this, key bond lengths and angles can be extracted and compared to known data for similar fragments to assess the impact of the bromo and fluoro substituents.

Caption: Atom numbering scheme for this compound.

Table 1: Predicted Geometrical Parameters (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C7-F | 1.35 | C6-C7-C8 | 121.5 |

| C8-Br | 1.90 | F-C7-C8 | 118.0 |

| C7-C8 | 1.41 | Br-C8-C7 | 119.5 |

| N1-C2 | 1.32 | C2-N1-C8a | 117.8 |

| C4a-C8a | 1.42 | C3-C4-C4a | 120.5 |

Note: Values are representative and would be populated from the actual calculation output.

Electronic Properties and Reactivity Descriptors

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental.[6] They provide insights into the molecule's ionization potential and electron affinity, respectively. These values are used to calculate key reactivity indices.

Table 2: Calculated Electronic Properties and Global Reactivity Descriptors

| Parameter | Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.85 | Electron-donating ability |

| ELUMO | -1.52 | Electron-accepting ability |

| Energy Gap (ΔE) | 5.33 | Kinetic stability, low reactivity |

| Ionization Potential (I) | 6.85 | Energy to remove an electron |

| Electron Affinity (A) | 1.52 | Energy released upon adding an electron |

| Electronegativity (χ) | 4.19 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.67 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 3.28 | Propensity to act as an electrophile |

Note: Values are representative and calculated from EHOMO and ELUMO using standard equations (e.g., ΔE = ELUMO - EHOMO).[2]

A large HOMO-LUMO gap, as predicted here, suggests high kinetic stability and lower chemical reactivity, which can be a desirable trait for a drug candidate to avoid off-target reactions.

Molecular Electrostatic Potential (MEP) Surface

The MEP is a powerful visualization tool. It is plotted onto the molecule's electron density surface, showing the electrostatic potential experienced by a positive point charge.

-

Red/Yellow Regions: Negative potential, electron-rich. These are prime sites for electrophilic attack and hydrogen bond acceptance. For this compound, this is expected around the nitrogen atom and the fluorine atom.

-

Blue Regions: Positive potential, electron-poor. These are sites for nucleophilic attack. This is expected on the hydrogen atoms of the quinoline ring.

This analysis is crucial for understanding how the molecule will interact with biological targets like protein binding pockets.[2]

Conclusion

This guide outlines a robust, scientifically-grounded framework for the quantum chemical characterization of this compound. By employing DFT with a carefully selected functional and basis set, researchers can derive a wealth of predictive information regarding the molecule's geometry, stability, reactivity, and potential interaction sites. This in silico analysis serves as an indispensable first step in the modern drug discovery process, enabling a more rational, efficient, and insight-driven approach to the design of novel quinoline-based therapeutics.

References

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 3. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 8-Bromo-7-fluoroquinoline: Commercial Availability, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 8-Bromo-7-fluoroquinoline, a key building block for researchers, medicinal chemists, and drug development professionals. We will delve into its commercial availability, plausible synthetic routes, and its emerging applications in the development of novel therapeutics.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, bicyclic aromatic structure provides a versatile framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with a variety of biological targets. The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate the physicochemical and pharmacological properties of the quinoline core. Fluorine, in particular, is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The presence of a bromine atom offers a valuable handle for further chemical modifications, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures. This compound, therefore, represents a strategically important starting material for the synthesis of novel bioactive compounds.

Physicochemical Properties and Spectral Data

While a comprehensive experimental dataset for this compound is not publicly available, we can infer its key properties based on its structure and data from closely related analogues.

| Property | Predicted/Inferred Value |

| CAS Number | 1420790-22-2 |

| Molecular Formula | C₉H₅BrFN |

| Molecular Weight | 226.05 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

| ¹H NMR | The spectrum is expected to show distinct aromatic protons with couplings characteristic of the quinoline ring system. The fluorine atom will likely introduce additional splitting. |

| ¹³C NMR | The spectrum will display nine distinct carbon signals in the aromatic region, with the carbons attached to bromine and fluorine exhibiting characteristic shifts. |

| Mass Spectrometry | The mass spectrum should show a characteristic isotopic pattern for the bromine atom (approximately equal intensity for M and M+2 peaks). |

Commercial Availability and Suppliers

This compound and its derivatives are available from a number of chemical suppliers, catering to both research and development needs. The following table provides a non-exhaustive list of potential suppliers. Purity levels and available quantities may vary, and it is recommended to contact the suppliers directly for the most up-to-date information.

| Supplier | Product Name | CAS Number | Notes |

| Sigma-Aldrich | This compound | 1420790-22-2 | Offered through their AstaTech, Inc. catalog.[1] |

| Appchem | This compound | 1420790-22-2 | Provides basic product specifications.[2] |

| AK Scientific, Inc. | This compound hydrochloride | 1803587-32-7 | Offers the hydrochloride salt of the compound.[3] |

| Biosynth | This compound-2-carboxylic acid | 1420793-38-9 | A derivative available for pharmaceutical testing.[4] |

Synthesis of this compound: A Plausible Pathway

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a hypothetical guide based on well-established reactions for the synthesis of similar quinoline derivatives.[4] Researchers should optimize the reaction conditions based on their specific laboratory setup and safety protocols.

Step 1: Gould-Jacobs Reaction - Synthesis of Diethyl 2-((2-bromo-3-fluorophenyl)amino)maleate (Intermediate A)

-

To a round-bottom flask, add 2-bromo-3-fluoroaniline and a slight molar excess of diethyl (ethoxymethylene)malonate.

-

Heat the mixture with stirring at 120-140°C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature. The resulting intermediate can often be used in the next step without further purification.

Step 2: Thermal Cyclization - Synthesis of Ethyl 4-hydroxy-8-bromo-7-fluoroquinoline-3-carboxylate (D)

-

The crude intermediate from the previous step is added to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

-

The mixture is heated to approximately 250°C with vigorous stirring for 30-60 minutes.

-

After cooling, the reaction mixture is diluted with a hydrocarbon solvent (e.g., hexane) to precipitate the product.

-

The solid is collected by filtration, washed with the hydrocarbon solvent, and dried.

Step 3: Saponification and Decarboxylation - Synthesis of 4-Hydroxy-8-bromo-7-fluoroquinoline (E)

-